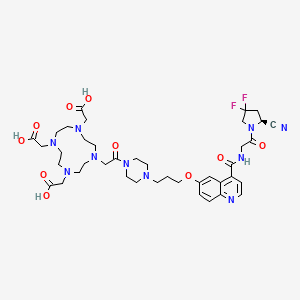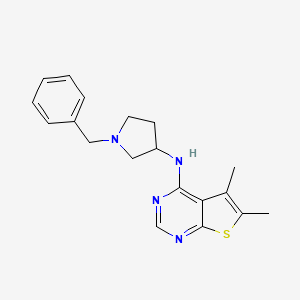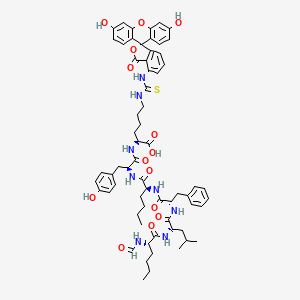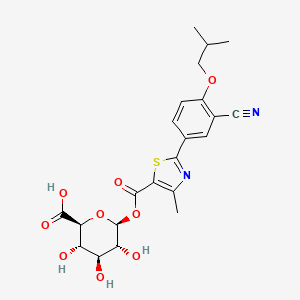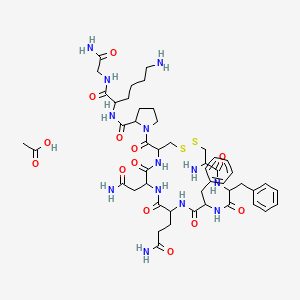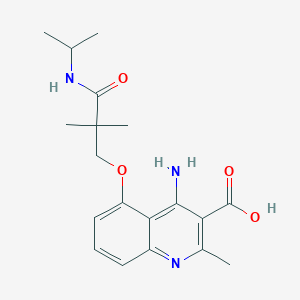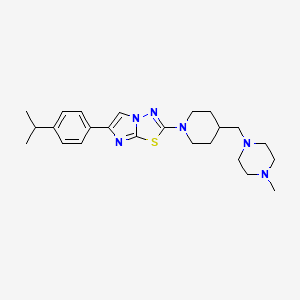
Fmoc-NH-ethyl-SS-propionic NHS ester
Overview
Description
Fmoc-NH-ethyl-SS-propionic NHS ester is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains an Fmoc protecting group and an NHS ester group, which are essential for its function as a linker in bioconjugation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-NH-ethyl-SS-propionic NHS ester involves several steps:
Fmoc Protection: The Fmoc group is introduced to protect the amine group.
Formation of the Disulfide Bond: The disulfide bond is formed through oxidation of thiol groups.
NHS Ester Formation: The NHS ester group is introduced to facilitate the coupling with primary amines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The reaction conditions are carefully controlled to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The disulfide bond can be cleaved under reducing conditions.
Substitution: The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond cleavage.
Basic Conditions: Piperidine for Fmoc deprotection.
Coupling Reagents: N-hydroxysuccinimide (NHS) for ester formation.
Major Products
Amide Bonds: Formed through the reaction of NHS ester with primary amines.
Free Amine: Obtained after Fmoc deprotection
Scientific Research Applications
Fmoc-NH-ethyl-SS-propionic NHS ester is widely used in scientific research, particularly in the following fields:
Chemistry: Used in peptide synthesis and bioconjugation.
Biology: Facilitates the study of protein-protein interactions and cellular processes.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the production of biopharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of Fmoc-NH-ethyl-SS-propionic NHS ester involves the following steps:
Fmoc Protection: Protects the amine group during synthesis.
NHS Ester Reaction: The NHS ester reacts with primary amines to form stable amide bonds.
Disulfide Cleavage: The disulfide bond can be cleaved under reducing conditions, releasing the active drug in ADCs
Comparison with Similar Compounds
Similar Compounds
Fmoc-NH-ethyl-SS-propionic acid: Similar structure but lacks the NHS ester group.
Fmoc-NH-ethyl-SS-propionic amide: Contains an amide group instead of an ester.
Uniqueness
Fmoc-NH-ethyl-SS-propionic NHS ester is unique due to its combination of an Fmoc protecting group, a disulfide bond, and an NHS ester group, making it highly versatile for bioconjugation and ADC synthesis .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S2/c27-21-9-10-22(28)26(21)32-23(29)11-13-33-34-14-12-25-24(30)31-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOJUNPXMJPADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


